Kinase Inhibition Profile: Quantified Dual CDK2/TRKA Activity
6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine demonstrates quantifiable, dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA) . While direct head-to-head comparison data against a specific analog within the same assay is not available in the public domain for this exact compound, its reported IC50 values can be compared to known CDK2 inhibitors to establish a baseline of potency. For instance, the reference CDK2 inhibitor roscovitine (seliciclib) has a reported IC50 of 140 nM in certain assays [1]. The observed IC50 of 0.78 µM for this compound represents a moderate but significant level of inhibition, differentiating it from less potent pyrazolo[1,5-a]pyrimidine derivatives.
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.78 µM for CDK2; IC50 = 0.98 µM for TRKA |
| Comparator Or Baseline | Roscovitine (reference CDK2 inhibitor): IC50 = 0.14 µM |
| Quantified Difference | Target compound is approximately 5.6-fold less potent than roscovitine in this comparative context. |
| Conditions | Biochemical kinase inhibition assay |
Why This Matters
This quantifiable activity profile against two clinically relevant oncology targets positions the compound as a valuable starting point for hit-to-lead optimization, offering a defined potency benchmark that can be systematically improved through medicinal chemistry.
- [1] Ibrahim, H. S., et al. (2023). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-234. View Source
